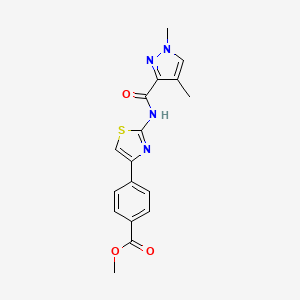

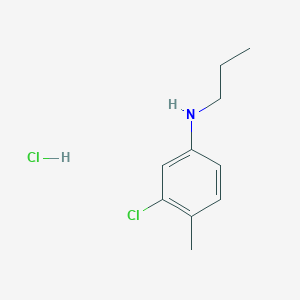

![molecular formula C19H21ClN4O2 B2697237 (4-(3-Chlorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 2034452-52-1](/img/structure/B2697237.png)

(4-(3-Chlorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups . The InChI code provided gives an indication of its structure: 1S/C12H18N4O/c17-12(15-7-4-13-5-8-15)10-9-14-16-6-2-1-3-11(10)16/h9,13H,1-8H2 .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, the density is approximately 1.3±0.1 g/cm^3, the boiling point is around 597.9±50.0 °C at 760 mmHg, and the vapor pressure is approximately 0.0±1.7 mmHg at 25°C .

Scientific Research Applications

Antibacterial Activity

The synthesized derivatives of this compound have been evaluated for their antibacterial activity. Notably, one of the compounds demonstrated significant activity against Bacillus subtilis and Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 500 µg/mL . Further research in this area could explore the mechanism of action and potential clinical applications.

Antifungal Properties

While the compound itself may not exhibit antifungal activity, related piperazine derivatives have been investigated for their fungicidal effects. For instance, compounds 9a and 9d displayed fungicidal activity against Candida galibrata ATCC 15126 strain . Investigating the structural modifications of our compound in this context could yield promising results.

Anti-HIV-1 Potential

Indole derivatives, which share some structural features with our compound, have been studied as anti-HIV-1 agents . Exploring the antiviral activity of our compound or its analogs against HIV-1 could be a valuable avenue for research.

Dopamine and Serotonin Antagonism

The 3-(piperazin-1-yl)-1,2-benzothiazole moiety acts as a dopamine and serotonin antagonist. These properties make it relevant in the field of antipsychotic drug development . Investigating its interactions with neurotransmitter receptors and potential therapeutic applications would be worthwhile.

Urinary Dysfunction Treatment

Benzisothiazole derivatives, which share some similarities with our compound, have been explored as drugs for urinary dysfunction . Investigating whether our compound or its analogs exhibit similar effects could provide insights into novel therapeutic options.

MC4 Receptor Agonism

Piperazine derivatives, including those with 3-(piperazin-1-yl)-1,2-benzothiazole scaffolds, have been studied for their MC4 receptor agonistic activity . Understanding the molecular interactions and potential applications in obesity or metabolic disorders could be an exciting research direction.

Future Directions

properties

IUPAC Name |

(3-chlorophenyl)-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN4O2/c20-15-5-3-4-14(12-15)18(25)22-8-10-23(11-9-22)19(26)16-13-21-24-7-2-1-6-17(16)24/h3-5,12-13H,1-2,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJQWXCXIXFRNGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(3-Chlorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

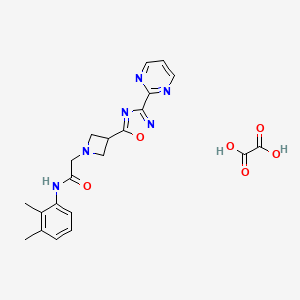

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide](/img/structure/B2697160.png)

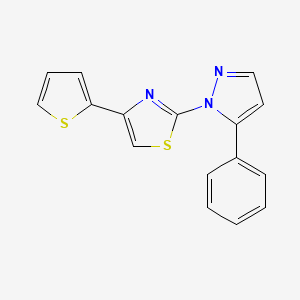

![N-(2,4-dimethoxyphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2697161.png)

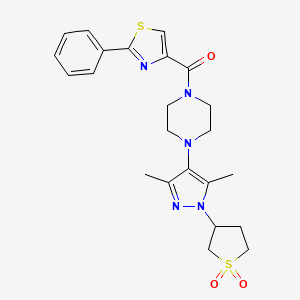

![1-[4-(Trifluoromethyl)benzoyl]piperidine](/img/structure/B2697162.png)

![2-(2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid](/img/structure/B2697166.png)

![2-{[3-Cyano-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B2697168.png)

![N-(2-Chloro-4-methylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide](/img/structure/B2697169.png)

![(3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2697174.png)